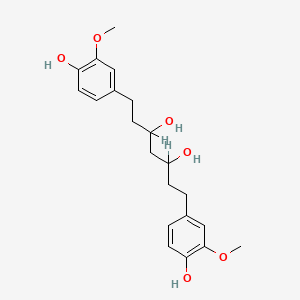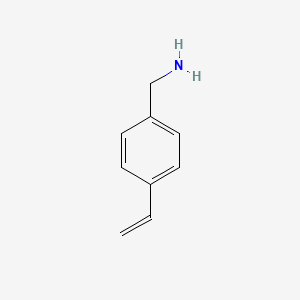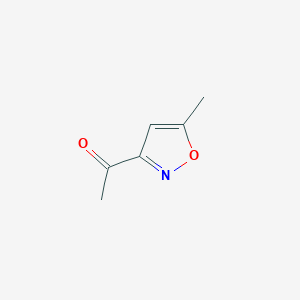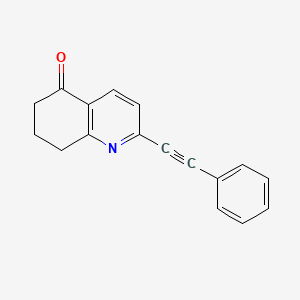
2-(苯乙炔基)-7,8-二氢喹啉-5(6H)-酮
描述
- 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a chemical compound with the molecular formula C<sub>17</sub>H<sub>13</sub>NO.
- It belongs to the quinolinone family and contains a phenylethynyl group.
- The compound’s structure consists of a quinoline ring with an additional phenylethynyl substituent.
Synthesis Analysis
- The synthesis of this compound involves the incorporation of a phenylethynyl group into the quinoline ring.
- Specific synthetic methods and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular formula indicates 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.
- The compound’s structure includes a quinoline ring with a phenylethynyl substituent at a specific position.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, addition, and cyclization reactions.
- Detailed reaction pathways would require further investigation from relevant literature.
Physical And Chemical Properties Analysis
- The compound’s physical properties include density, boiling point, melting point, vapor pressure, and solubility.
- Its chemical properties relate to reactivity, stability, and potential hazards.
科学研究应用
-
Phenylethynyl-Terminated Imide Oligomers for Resin Transfer Molding Application
-
Intramolecular Hydroamination of 2-(2-Phenylethynyl)aniline Catalyzed by Gold Nanoparticles
-
Phenylethynyl-Terminated Imide Oligomers for Resin Transfer Molding Application
-
Enhanced Discharged Efficiency and High Energy Density at Elevated Temperature in Polymer Dielectric via Manipulating Relaxation Behavior
-
Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application
- Summary of Application : To meet the processing requirements of resin transfer moulding (RTM) technology, a reactive diluent containing m-phenylene moiety was synthesized to physically mix with phenylethynyl terminated cooligoimides with well-designed molecular weights of 1500–2500 g/mol derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,4′-oxydianiline (3,4′-ODA) and m-phenylenediamine .
- Methods of Application : The blend shows low minimum melting viscosity (<1 Pa·s) and enlarged processing temperature window (260–361 °C). The blend is cured at 380 °C for 2 hours .
- Results or Outcomes : Upon curing at 380 °C for 2 h, the thermosetting polyimide resin demonstrates superior heat resistance (Tg =420–426 °C) .
-
Enhanced Discharged Efficiency and High Energy Density at Elevated Temperature in Polymer Dielectric via Manipulating Relaxation Behavior
- Summary of Application : This research focuses on enhancing the discharged efficiency and high energy density at elevated temperature in polymer dielectric by manipulating relaxation behavior. The study combines the advantages of Polyetherimide (PEI) and phenylethynyl groups to create self-cross-linkable oligomers .
- Methods of Application : Cross-linked polymer dielectric films with enhanced voltage resistance and low leakage current density are obtained by cross-linking under oxygen. The occurrence of β-relaxation is diminished by cross-linking, which makes polymer dielectrics exhibit desirable dielectric stability over a broad temperature and frequency range .
- Results or Outcomes : The polymer dielectric maintains a still low dielectric loss (<0.010) between 102 and 106 Hz. Furthermore, it possesses excellent high-temperature energy storage performance owing to much interchain reaction originating from proper chain length, and exhibits ultrahigh charge–discharge efficiency (95.0%) and improved energy density (3.6 J/cm3) at 150 °C .
安全和危害
- The compound may pose hazards such as flammability, skin corrosion, and eye damage.
- Safety precautions should be followed during handling and storage.
未来方向
- Investigate potential applications of this compound in drug discovery, materials science, or other fields.
- Explore modifications to enhance its properties or develop derivatives.
属性
IUPAC Name |
2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDFZJCSDKXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464098 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one | |
CAS RN |
864224-08-8 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


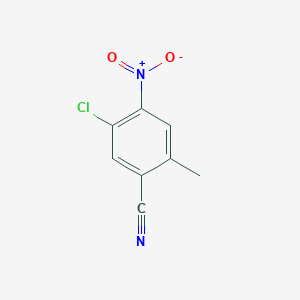

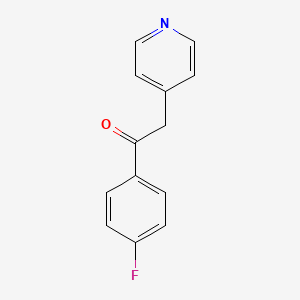
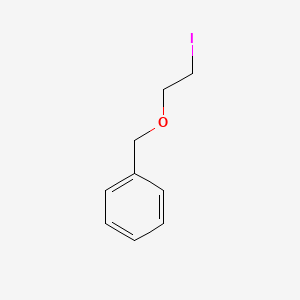
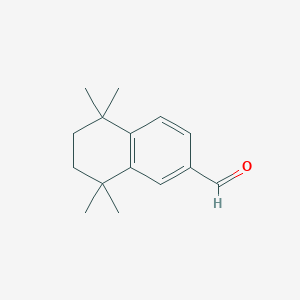
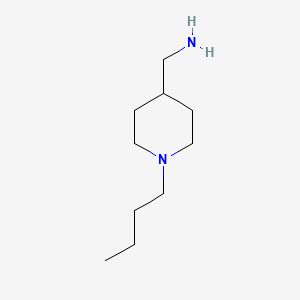
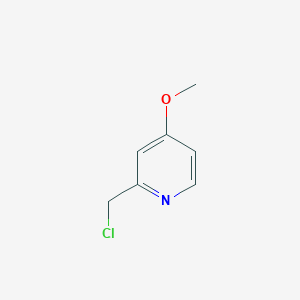
![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)
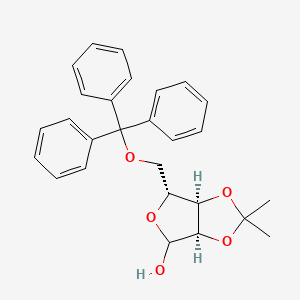
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
